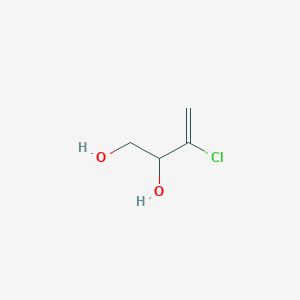
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is an organic compound that belongs to the class of benzodiazaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent. One common method includes heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride at 140°C for several hours. The reaction mixture is then cooled, and the product is precipitated using a suitable solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Acts as a precursor for the development of novel materials with unique properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its reactivity with various nucleophiles and electrophiles. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolidinium chloride
- 2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium chloride
Uniqueness
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of the boron atom within its ring structure, which imparts distinct chemical properties. This differentiates it from other similar compounds that lack the boron atom and, consequently, have different reactivity and applications .
Eigenschaften
CAS-Nummer |
110228-66-5 |
|---|---|
Molekularformel |
C8H10BClN2 |
Molekulargewicht |
180.44 g/mol |
IUPAC-Name |
2-chloro-1,3-dimethyl-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C8H10BClN2/c1-11-7-5-3-4-6-8(7)12(2)9(11)10/h3-6H,1-2H3 |
InChI-Schlüssel |
AVPDSPWNGLTXGM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(C2=CC=CC=C2N1C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
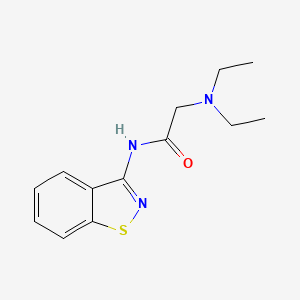

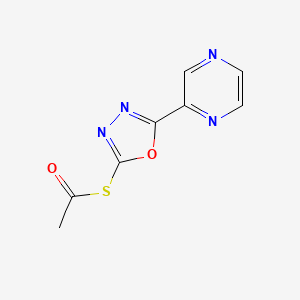
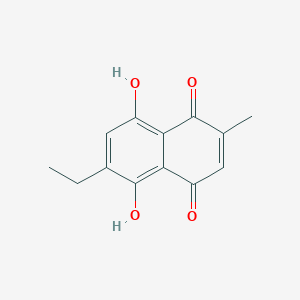
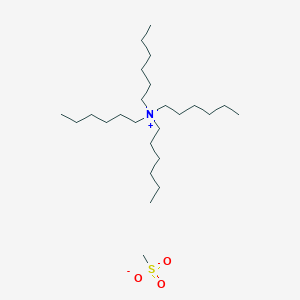


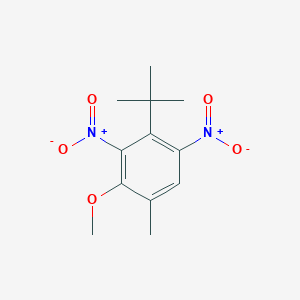


![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
